Fmoc-L-3-Cyanophenylalanine

Biophysical Spectroscopy Protein Dynamics Fluorescence Resonance Energy Transfer

Fmoc-L-3-Cyanophenylalanine (Fmoc-Phe(3-CN)-OH) delivers a meta-positioned cyano probe for SPPS. Unlike the para isomer (mp 189°C), its lower mp (115.6°C) and unique steric/electronic profile enable distinct peptide conformations and target binding. Validated as an arginine mimetic scaffold with IC₅₀=1.80 µM against Dengue NS2B-NS3 protease. ≥97% HPLC ensures reliable incorporation. Ideal for SAR campaigns exploring chemical space inaccessible with para or unsubstituted analogs.

Molecular Formula C25H20N2O4
Molecular Weight 412.4 g/mol
CAS No. 205526-36-9
Cat. No. B557911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-3-Cyanophenylalanine
CAS205526-36-9
Synonyms205526-36-9; Fmoc-L-3-Cyanophenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoicacid; Fmoc-3-cyano-L-phenylalanine; Fmoc-Phe(3-CN)-OH; (2S)-3-(3-cyanophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; Fmoc-L-3-Cyanophe; KSC925A8N; SCHEMBL120479; 47805_FLUKA; CTK8C5086; MolPort-002-344-039; ZINC622058; ANW-74033; CF-361; AKOS015837240; AKOS015912006; AM82769; FL238-1; RTR-009602; AJ-23767; AK-87816; AM019890; KB-51986; M473
Molecular FormulaC25H20N2O4
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC(=C4)C#N)C(=O)O
InChIInChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
InChIKeyCVLOUTPKZUJTGV-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-3-Cyanophenylalanine (CAS 205526-36-9): Key Building Block for Solid-Phase Peptide Synthesis and Spectroscopic Probe Development


Fmoc-L-3-Cyanophenylalanine (also known as Fmoc-Phe(3-CN)-OH) is an unnatural Fmoc-protected amino acid derivative featuring a cyano group at the meta position of the phenylalanine side chain . It is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the introduction of a meta-cyanophenyl moiety into peptides and proteins . This modification imparts unique electronic and steric properties, enabling applications ranging from enzyme inhibitor design to biophysical spectroscopy .

Why Fmoc-L-3-Cyanophenylalanine Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs in Critical Applications


Although Fmoc-L-phenylalanine and Fmoc-L-4-cyanophenylalanine are structurally related building blocks, the meta-substituted cyano group in Fmoc-L-3-Cyanophenylalanine confers distinct physicochemical properties, steric accessibility, and electronic effects that directly impact peptide synthesis outcomes and biophysical behavior. For instance, the meta-cyano isomer exhibits a markedly lower melting point (115.6°C) than its para counterpart (189°C), influencing handling and storage . More critically, the meta-cyano group serves as a viable spectroscopic probe with photophysical properties comparable to the widely used para-cyano isomer, but with altered steric orientation that can affect peptide conformation and target binding [1]. Generic substitution without consideration of these quantitative differences may compromise synthetic yield, biological activity, or spectral data interpretability.

Quantitative Differentiation of Fmoc-L-3-Cyanophenylalanine: Key Evidence for Scientific and Procurement Decisions


Meta-Cyano Moiety Exhibits Comparable Photophysical Properties to Para-Cyano Isomer, Enabling Interchangeable Use as a Spectroscopic Probe

In a direct head-to-head comparison of cyanophenylalanine derivatives, 3-cyanophenylalanine was found to possess molar absorptivities and spectral features (absorbance and emission profiles) comparable to those of 4-cyanophenylalanine, a widely employed spectroscopic probe in protein research [1]. This demonstrates that the meta-cyano derivative can be utilized interchangeably with the para isomer for Förster resonance energy transfer (FRET) and local environment sensing applications [1].

Biophysical Spectroscopy Protein Dynamics Fluorescence Resonance Energy Transfer

Markedly Lower Melting Point (115.6°C vs. 189°C) Distinguishes Meta-Cyano Isomer from Para-Cyano Analog, Influencing Handling and Storage Requirements

Fmoc-L-3-cyanophenylalanine exhibits a melting point of 115.6°C, which is significantly lower than that of its para-substituted counterpart, Fmoc-L-4-cyanophenylalanine (189°C) . This difference in physical state at moderate temperatures can affect dissolution behavior, coupling efficiency in SPPS, and long-term storage stability.

Chemical Handling Solid-Phase Peptide Synthesis Material Properties

Commercially Available at High Purity (≥97% by HPLC), Meeting Stringent Requirements for SPPS and Biophysical Assays

Multiple reputable vendors offer Fmoc-L-3-cyanophenylalanine with purity specifications of ≥97% (HPLC) or higher . This level of purity is comparable to that of the widely used Fmoc-L-4-cyanophenylalanine, which is typically offered at 95% purity . High purity is essential for minimizing side reactions and ensuring reproducible incorporation yields in SPPS, as well as for reliable spectroscopic data in biophysical studies.

Solid-Phase Peptide Synthesis Quality Control Procurement Specifications

Meta-Cyano Phenylalanine Serves as a Key Intermediate for Dengue Protease Inhibitors with Demonstrated In Vitro Activity (IC50 = 1.80 µM)

Fmoc-L-3-cyanophenylalanine is a critical synthetic intermediate for generating phenylalanine derivatives that act as arginine mimetics in tripeptides . Peptides containing the 3-cyanophenylalanine moiety have been shown to inhibit Dengue virus serotype 2 NS2B-NS3 protease with an IC50 of 1.80 µM (1800 nM) in vitro [1]. This inhibitory activity provides a quantitative benchmark for the biological relevance of the meta-cyano substituent and underscores the compound's utility in antiviral drug discovery programs.

Antiviral Drug Discovery Enzyme Inhibition Arginine Mimetics

Targeted Applications for Fmoc-L-3-Cyanophenylalanine: Where the Meta-Cyano Group Delivers Definitive Advantage


Solid-Phase Synthesis of Peptides Requiring a Meta-Cyano Spectroscopic Probe

When designing peptides for biophysical studies that require site-specific incorporation of an IR or fluorescence probe, Fmoc-L-3-cyanophenylalanine provides a sterically distinct alternative to the widely used para-cyano isomer. The meta-cyano group offers comparable photophysical properties (molar absorptivity and emission profiles) to 4-cyanophenylalanine, as established by direct comparative analysis [1]. This allows researchers to probe local environments from a different geometric orientation without sacrificing spectral sensitivity. The high commercial purity (≥97% by HPLC) ensures reliable SPPS incorporation .

Development of Arginine-Mimetic Inhibitors for Dengue and Related Viral Proteases

Fmoc-L-3-cyanophenylalanine is a key starting material for the synthesis of phenylalanine and phenylglycine derivatives that function as arginine mimetics . Peptides incorporating the 3-cyanophenylalanine scaffold have demonstrated low micromolar inhibitory activity (IC50 = 1.80 µM) against Dengue virus NS2B-NS3 protease [2]. This validated biological activity makes the compound a strategic choice for medicinal chemistry programs targeting flavivirus proteases and other enzymes with arginine-binding pockets.

Synthesis of Peptides with Altered Steric and Electronic Properties for Structure-Activity Relationship (SAR) Studies

The meta-cyano substituent in Fmoc-L-3-cyanophenylalanine introduces a unique combination of electron-withdrawing character and steric bulk at a position distinct from both para- and unsubstituted analogs. This can subtly modulate peptide conformation, target binding affinity, and metabolic stability. The compound's distinct melting point (115.6°C) compared to the para isomer (189°C) also reflects fundamental differences in intermolecular interactions that may translate to altered peptide self-assembly or formulation properties . Researchers conducting SAR campaigns should consider the meta isomer as a tool to explore chemical space not accessible with para- or unsubstituted building blocks.

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